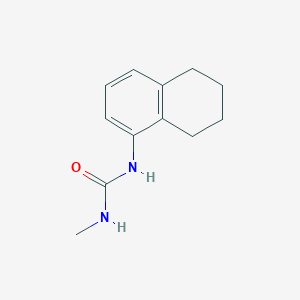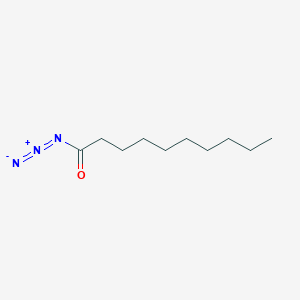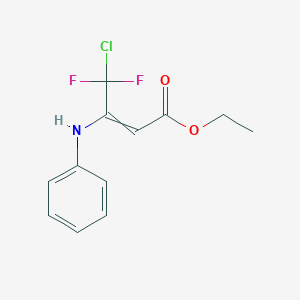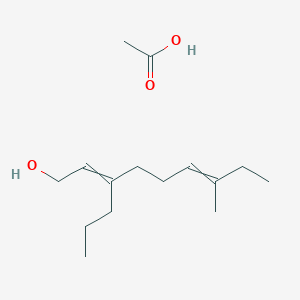![molecular formula C32H46OS4 B12553457 1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one CAS No. 194600-11-8](/img/structure/B12553457.png)
1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one is a complex organic compound characterized by its unique structure, which includes multiple dithiol groups and a long alkyne chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one typically involves the formation of the dithiol groups followed by the incorporation of the alkyne chain. One common method involves the reaction of 1,3-dithiol-2-thione with appropriate alkyne precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the principles of large-scale synthesis would likely involve similar reaction pathways as those used in laboratory settings, with optimizations for scalability, cost-efficiency, and safety. This could include the use of continuous flow reactors and advanced purification techniques to handle the complex structure of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one can undergo various chemical reactions, including:
Oxidation: The dithiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to break the alkyne bonds, forming alkanes.
Substitution: The dithiol groups can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiol groups would yield disulfides, while reduction of the alkyne chain would produce alkanes.
Aplicaciones Científicas De Investigación
1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials with unique electronic properties.
Biology: The compound’s ability to form stable structures makes it useful in studying biological systems and interactions.
Mecanismo De Acción
The mechanism by which 1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one exerts its effects is primarily through its ability to interact with other molecules via its dithiol groups and alkyne chain. These interactions can influence the electronic properties of the compound, making it useful in various applications. The molecular targets and pathways involved include interactions with metal ions and other organic molecules, which can lead to changes in electronic and optical properties .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiol-2-thione: A simpler compound with similar dithiol groups but lacking the long alkyne chain.
1,3-Dithiol-2-one: Another related compound with a different functional group at the 2-position.
1,3-Dithiolane: A compound with a saturated ring structure instead of the alkyne chain.
Uniqueness
1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one is unique due to its combination of dithiol groups and a long alkyne chain, which imparts distinct electronic and optical properties not found in simpler related compounds. This makes it particularly valuable in the development of advanced materials for electronic and optical applications .
Propiedades
Número CAS |
194600-11-8 |
|---|---|
Fórmula molecular |
C32H46OS4 |
Peso molecular |
575.0 g/mol |
Nombre IUPAC |
1-[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one |
InChI |
InChI=1S/C32H46OS4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-29(33)27-30-28-36-32(37-30)31-34-25-26-35-31/h25-26,28H,2-12,17-24,27H2,1H3 |
Clave InChI |
FOROPPHMUGZIJS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)CC1=CSC(=C2SC=CS2)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


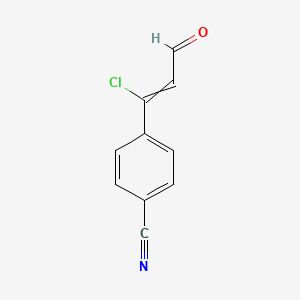

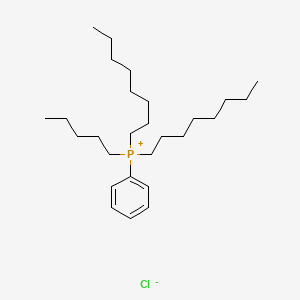
![Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester](/img/structure/B12553392.png)
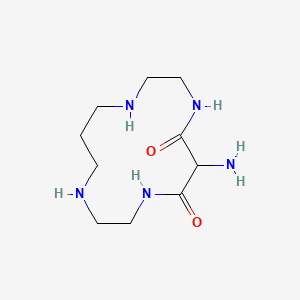
![N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B12553406.png)
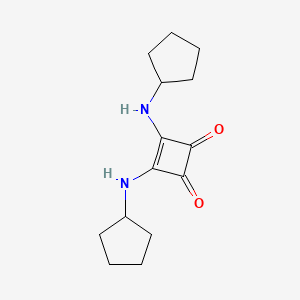
![4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine](/img/structure/B12553421.png)

